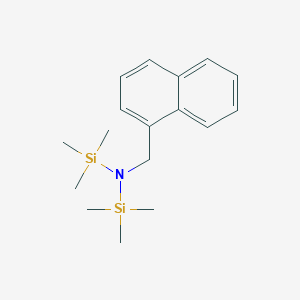
Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is an organosilicon compound that features both silicon and nitrogen atoms within its molecular structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” typically involves the reaction of trimethylsilyl chloride with a naphthalenylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound with similar reactivity.
Naphthalenylmethylamine: Lacks the silicon component but shares the naphthalenylmethyl group.
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Uniqueness
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is unique due to its combination of the naphthalenylmethyl group and the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
88211-48-7 |
|---|---|
Molekularformel |
C17H27NSi2 |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-N,N-bis(trimethylsilyl)methanamine |
InChI |
InChI=1S/C17H27NSi2/c1-19(2,3)18(20(4,5)6)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,14H2,1-6H3 |
InChI-Schlüssel |
LNMUTNWDKWAJDL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CC1=CC=CC2=CC=CC=C21)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14380923.png)
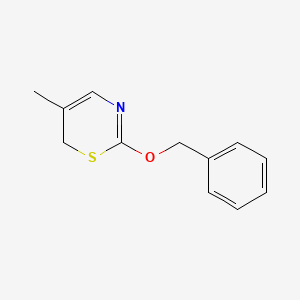
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
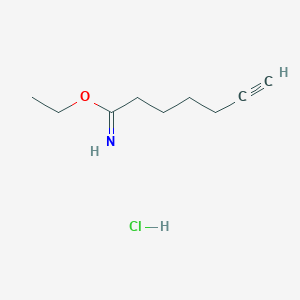
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)


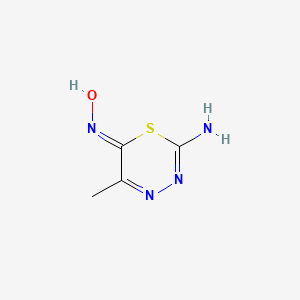
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
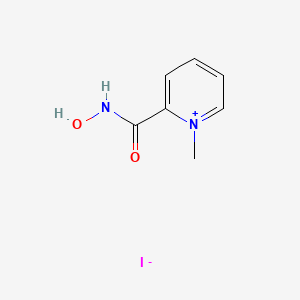
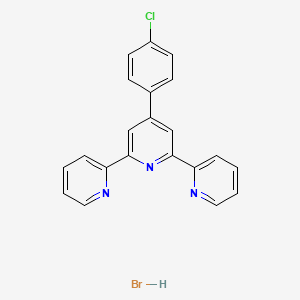
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
